molecular formula C11H18Cl2N4 B1623593 4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine CAS No. 72058-41-4

4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine

Cat. No.: B1623593
CAS No.: 72058-41-4
M. Wt: 277.19 g/mol
InChI Key: HPFWYRKGZUGGPB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C11H18Cl2N4 and its molecular weight is 277.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72058-41-4

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19 g/mol

IUPAC Name

4,6-dichloro-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H18Cl2N4/c1-10(2,3)6-11(4,5)17-9-15-7(12)14-8(13)16-9/h6H2,1-5H3,(H,14,15,16,17)

InChI Key

HPFWYRKGZUGGPB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl

Key on ui other cas no.

72058-41-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 1(b) was repeated, except that the amounts of cyanuric chloride, mixed xylene, 1,1,3,3-tetramethylbutylamine and 20% aqueous hydroxide solution were changed to 53.0 grams (0.287 mole), 132 grams, 38.0 grams (0.294 mole) and 58.8 grams, respectively, to obtain a xylene solution of 2,4-dichloro-6-(1,1,3,3-tetramethylbutylamino)-1,3,5-triazine.
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Synthesis routes and methods II

Procedure details

Into a flask, 20 grams of water, 52.3 grams (0.284 mole) of cyanuric chloride and 130 grams of mixed xylenes having a boiling point of 138-141° C. were charged, and 37.5 grams (0.290 mole) of 1,1,3,3-tetramethylbutylamine was slowly and dropwise added into the mixture while maintaining the temperature at 8-10° C. Then, 57.9 grams of 20% aqueous hydroxide solution was slowly and dropwise added into the mixture while keeping the temperature at 8-10° C. After the reaction was complete, the oil (organic) and water phases were separated and the water phase was removed to obtain a xylene solution of 2,4-dichloro-6-(1,1,3,3-tetramethylbutylamino)-1,3,5-triazine,
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37.5 g
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57.9 g
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52.3 g
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xylenes
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130 g
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20 g
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solvent
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Synthesis routes and methods III

Procedure details

Into a flask, 20 grams of water, 50.0 grams (0.271 mole) of cyanuric chloride and 125 grams of a mixed xylene were charged and 35.9 grams (0.278 mole) of 1,1,3,3-tetramethylbutylamine was slowly and dropwise added into the mixture while keeping the temperature at 8-10° C. Then, 55.5 grams of a 20% aqueous hydroxide solution was slowly and dropwise added into the mixture while keeping the temperature at 8-10C. After the reaction was complete, the oil (organic) and water phases were separated and the water phase was separated off to obtain a xylene solution of 2,4-dichloro-6-(1,1,3,3-tetramethylbutylamino)-1,3,5-triazine.
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20 g
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50 g
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125 g
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35.9 g
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